

Aureonitol: A Fungal-Derived Tetrahydrofuran with Therapeutic Potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aureonitol is a naturally occurring tetrahydrofuran derivative produced by various species of fungi, most notably belonging to the genus Chaetomium.[1][2] First isolated in 1979, this secondary metabolite has garnered significant interest within the scientific community due to its potent biological activities, particularly its efficacy as an antiviral and anti-inflammatory agent. This technical guide provides a comprehensive overview of **aureonitol**, detailing its chemical properties, biosynthesis, and mechanisms of action. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and development.

Chemical Properties and Structure

Aureonitol is characterized by a central tetrahydrofuran ring. The precise stereochemistry of naturally occurring (-)-aureonitol has been confirmed through total synthesis as (2S,3R,4S).[2] [3][4]

Table 1: Chemical and Physical Properties of Aureonitol



| Property | Value | Refere |
|-------------------|---|--------|
| Molecular Formula | C13H18O2 | |
| Molecular Weight | 206.28 g/mol | |
| IUPAC Name | (2S,3R,4S)-2-[(1E)-buta-1,3- dien-1-yl]-4-[(1E,3E)-penta- 1,3-dien-1-yl]oxolan-3-ol | |
| PubChem CID | 25064137 | - |

Fungal Origin and Isolation

Aureonitol is a prominent secondary metabolite produced by fungi of the genus Chaetomium, including species such as Chaetomium cochliodes, Chaetomium globosum, and Chaetomium coarctatum. These fungi are commonly found in soil and on cellulose-containing materials.

Isolation and Purification Protocol

While specific, detailed protocols for the extraction and purification of **aureonitol** can vary between laboratories, a general methodology can be outlined based on standard practices for isolating fungal secondary metabolites.

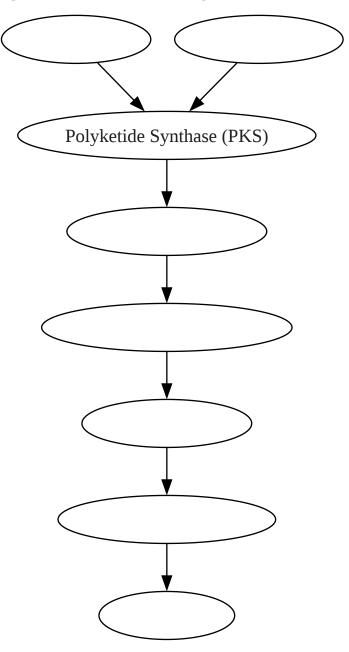
- Fungal Culture: Chaetomium species are cultured in a suitable liquid or solid medium.
- Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the secondary metabolites.
- Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to purify aureonitol. This typically involves a combination of silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.
- Structural Elucidation: The structure of the isolated aureonitol is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).



Biosynthesis

The biosynthesis of **aureonitol** in Chaetomium species is proposed to follow a polyketide pathway. While the complete enzymatic machinery and genetic regulation are still under investigation, a putative biosynthetic pathway has been suggested. Interestingly, studies have shown that **aureonitol** itself can act as a transcriptional regulator for the biosynthesis of other secondary metabolites in Chaetomium globosum.

Proposed Biosynthetic Pathway





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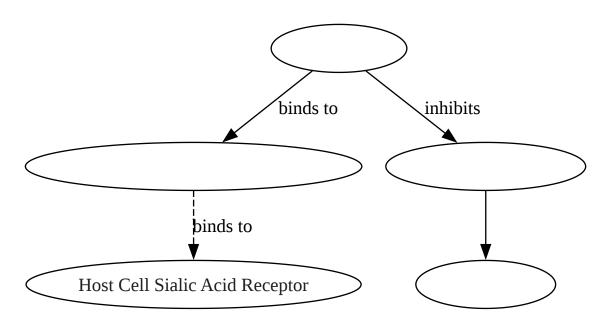
Biological Activities

Aureonitol has demonstrated significant therapeutic potential, primarily as an antiviral and anti-neuroinflammatory agent.

Anti-influenza Activity

Aureonitol exhibits potent inhibitory activity against both influenza A and B viruses.

The primary anti-influenza mechanism of **aureonitol** involves the targeting of the viral surface glycoprotein, hemagglutinin (HA). By binding to the sialic acid-binding site on hemagglutinin, **aureonitol** effectively blocks the attachment of the virus to host cells, thereby inhibiting a crucial early step in the viral life cycle. This mechanism of action is distinct from that of neuraminidase inhibitors, a major class of current anti-influenza drugs.



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Table 2: In Vitro Anti-influenza Activity of Aureonitol



| Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|----------------------|-----------|-----------|---------------------------|-----------|
| Influenza A(H3N2) | 100 | 1426 | 14260 | |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells.

The HAI assay is a standard method to assess the ability of a compound to inhibit the agglutination of red blood cells by the influenza virus.

- Virus Preparation: A standardized amount of influenza virus is used.
- Compound Dilution: Serial dilutions of aureonitol are prepared.
- Incubation: The diluted **aureonitol** is incubated with the virus.
- Addition of Red Blood Cells: A suspension of red blood cells (e.g., chicken or turkey) is added to the mixture.
- Observation: The plate is observed for hemagglutination. Inhibition is indicated by the formation of a red blood cell "button" at the bottom of the well.

This assay determines the concentration of **aureonitol** that is toxic to host cells.

- Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney MDCK cells) are seeded in a 96-well plate.
- Compound Treatment: The cells are treated with serial dilutions of aureonitol.
- Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
- Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. The absorbance is read using a plate reader.
- Data Analysis: The CC50 value is calculated from the dose-response curve.



This assay directly measures the ability of **aureonitol** to block the attachment of the virus to host cells.

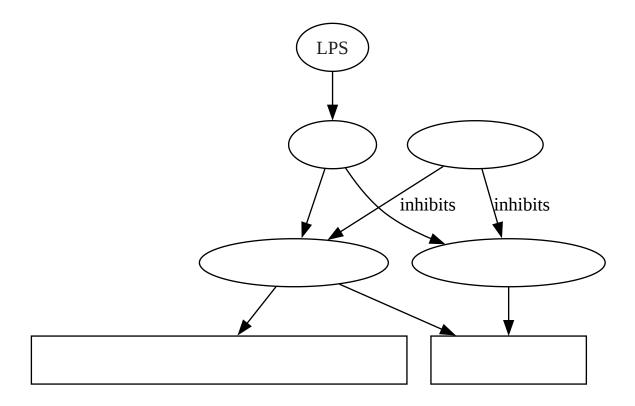
- Cell Preparation: A monolayer of host cells is prepared.
- Treatment: The cells are pre-treated with **aureonitol**, or the virus is pre-treated with **aureonitol**, or both are treated simultaneously.
- Infection: The cells are then infected with the influenza virus.
- Washing: After an incubation period to allow for adsorption, the cells are washed to remove any unbound virus.
- Quantification: The amount of virus that has adsorbed to the cells is quantified, for example, by measuring viral RNA using RT-qPCR.

Anti-Neuroinflammatory Activity

Recent studies have revealed that **aureonitol** and its analogues possess antineuroinflammatory properties. This activity is attributed to the attenuation of the production of inflammatory mediators in microglial cells.

The anti-neuroinflammatory effects of **aureonitol** are believed to be mediated through the modulation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-kB and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, **aureonitol** can reduce the expression of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).





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Quantitative data on the anti-neuroinflammatory activity of **aureonitol** is an active area of research.

The Griess assay is commonly used to measure the production of nitric oxide (NO) by activated macrophages or microglial cells.

- Cell Culture: Macrophage or microglial cells (e.g., RAW 264.7) are cultured in a 96-well plate.
- Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of aureonitol.
- Incubation: The cells are incubated for a set period to allow for NO production.
- Griess Reaction: The cell culture supernatant is collected and mixed with the Griess reagent.
- Quantification: The absorbance is measured at 540-570 nm, and the concentration of nitrite (a stable product of NO) is determined from a standard curve.



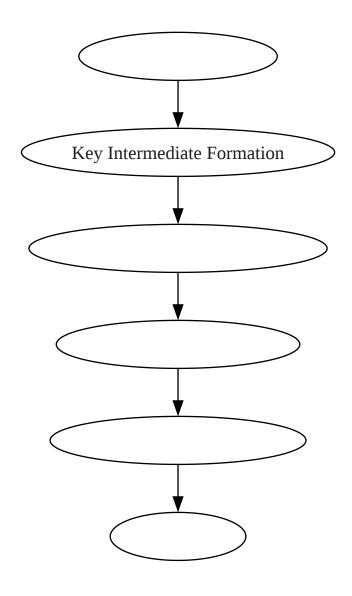
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the levels of specific pro-inflammatory cytokines.

- Cell Culture and Treatment: Similar to the nitric oxide assay, cells are stimulated with an inflammatory agent in the presence or absence of **aureonitol**.
- Supernatant Collection: The cell culture supernatant is collected.
- ELISA: The supernatant is analyzed using a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).
- Data Analysis: The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve.

Total Synthesis

The total synthesis of (-)-aureonitol has been successfully achieved, confirming its relative and absolute stereochemistry. The synthetic route provides a means to produce aureonitol and its analogues for further biological evaluation.





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Conclusion and Future Directions

Aureonitol stands out as a promising natural product with significant therapeutic potential. Its well-defined anti-influenza activity, coupled with a distinct mechanism of action, makes it an attractive candidate for the development of new antiviral drugs. Furthermore, its emerging antineuroinflammatory properties suggest broader applications in treating inflammatory conditions.

Future research should focus on several key areas:

 Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective aureonitol analogues.



- In Vivo Efficacy: Evaluation of the in vivo efficacy and pharmacokinetic properties of **aureonitol** in animal models of influenza infection and neuroinflammation.
- Biosynthetic Pathway Elucidation: Detailed characterization of the enzymes and genes involved in the aureonitol biosynthetic pathway to enable metabolic engineering for enhanced production.
- Clinical Translation: Preclinical and clinical studies to assess the safety and efficacy of **aureonitol** in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of **aureonitol** and unlock its full therapeutic potential.

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References

- 1. researchgate.net [researchgate.net]
- 2. pure.unic.ac.cy [pure.unic.ac.cy]
- 3. Total synthesis and proof of relative stereochemistry of (-)-aureonitol PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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